molecular formula C22H21N5O4 B3202978 N-(2-((3-(3-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)-2-phenoxyacetamide CAS No. 1021224-01-0

N-(2-((3-(3-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)-2-phenoxyacetamide

Cat. No.: B3202978
CAS No.: 1021224-01-0
M. Wt: 419.4 g/mol
InChI Key: OYYKIPSSDQQVGO-UHFFFAOYSA-N
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Description

N-(2-((3-(3-Methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)-2-phenoxyacetamide is a synthetic small molecule featuring a triazolopyridazine core, a privileged structure in medicinal chemistry known for its diverse biological potential. This compound is characterized by its 3-methoxyphenyl substituent on the triazole ring and a phenoxyacetamide chain connected via an ethoxyethyl linker. The specific structural arrangement suggests this molecule is a valuable chemical tool for probing biological pathways and developing new therapeutic agents, particularly in the fields of oncology and central nervous system (CNS) diseases. Similar triazolopyridazine derivatives have been investigated for their ability to interact with key enzymatic targets, such as kinases, and some exhibit promising antitumor properties by potentially inhibiting cancer cell proliferation . The primary research applications of this compound and its analogs span multiple areas. In medicinal chemistry , it serves as a key intermediate or final product in the design and synthesis of novel kinase inhibitors . Its structure is also relevant in neuroscience research , as similar heterocyclic compounds are explored for their interaction with targets implicated in Alzheimer's disease and other cognitive disorders . Furthermore, the triazolopyridazine scaffold is frequently studied for its antimicrobial and anti-inflammatory potential, making it a versatile candidate for infectious disease and immunology research . This product is intended for research purposes only and is not designed for human or veterinary diagnostic or therapeutic use. Researchers should handle this material with care, utilizing appropriate safety protocols.

Properties

IUPAC Name

N-[2-[[3-(3-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]oxy]ethyl]-2-phenoxyacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21N5O4/c1-29-18-9-5-6-16(14-18)22-25-24-19-10-11-21(26-27(19)22)30-13-12-23-20(28)15-31-17-7-3-2-4-8-17/h2-11,14H,12-13,15H2,1H3,(H,23,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OYYKIPSSDQQVGO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C2=NN=C3N2N=C(C=C3)OCCNC(=O)COC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21N5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-((3-(3-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)-2-phenoxyacetamide is a synthetic compound with a complex molecular structure that includes both triazole and pyridazine moieties. Its potential biological activities have garnered interest in medicinal chemistry, particularly for anti-inflammatory applications. This article will explore the biological activity of this compound, supported by data tables and relevant research findings.

Chemical Structure and Properties

The compound's IUPAC name reflects its intricate structure, which comprises phenoxy and acetamide functional groups. The molecular formula is C14H15N5O2C_{14}H_{15}N_{5}O_{2} with a molecular weight of approximately 285.31 g/mol. The presence of the triazole ring contributes to its pharmacological properties, as this structural motif is known for diverse biological activities.

Structural Characteristics

Feature Description
Molecular Formula C14H15N5O2C_{14}H_{15}N_{5}O_{2}
Molecular Weight 285.31 g/mol
Functional Groups Triazole, Pyridazine, Phenoxy, Acetamide

Anti-inflammatory Properties

Preliminary studies suggest that this compound exhibits significant anti-inflammatory activity. It has been associated with the inhibition of cyclooxygenase (COX) enzymes, which play a critical role in the inflammatory response. This suggests potential therapeutic applications in treating inflammatory conditions.

The compound may bind effectively to COX enzymes due to structural similarities with known inhibitors. This interaction can potentially modulate inflammatory pathways, leading to reduced symptoms in conditions such as arthritis or other inflammatory diseases.

Comparative Analysis with Similar Compounds

A comparative analysis of structurally similar compounds highlights the unique features of this compound:

Compound Name Structural Features Biological Activity
RofecoxibDiaryl heterocyclesCOX-II selective inhibitor
CelecoxibSulfonamide groupCOX-II selective inhibitor
IndomethacinIndole structureNon-selective COX inhibitor

This table illustrates that while many compounds exhibit COX inhibition, the unique combination of triazole and pyridazine moieties in this compound may confer distinct pharmacological properties.

Research Findings and Case Studies

Despite limited public data specifically on this compound, related studies on triazole derivatives indicate a broad spectrum of biological activities. For instance:

  • Antimicrobial Activity : Triazoles have shown efficacy against various bacterial strains (e.g., Staphylococcus aureus, Escherichia coli), suggesting potential applications in treating infections.
  • Cancer Research : Some triazole derivatives have demonstrated anticancer properties through mechanisms involving apoptosis induction and cell cycle arrest.
  • Neuroprotective Effects : Research indicates that certain triazole compounds can act as neuroprotectants by modulating neurotransmitter systems.

Summary of Related Studies

Study Focus Findings
Antimicrobial ActivityEffective against multiple bacterial strains
Anticancer PropertiesInduction of apoptosis in cancer cell lines
Neuroprotective EffectsModulation of neurotransmitter systems

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Key structural analogs are summarized below:

Compound Name Substituents (Triazolopyridazine Core) Molecular Weight (g/mol) Notable Properties/Applications
N-(2-((3-(3-Methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)-2-phenoxyacetamide (Target) 3-(3-Methoxyphenyl), 6-(ethoxyethyl-phenoxy) Not explicitly reported Hypothesized kinase modulation
2-[[3-(4-Methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]oxy]ethanamine (AG01AQFE) 3-(4-Methoxyphenyl), 6-ethoxyethylamine 285.30 Lab chemical, acute toxicity (oral)
N-[(6-Methoxy[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl]-2-(6-oxo-1(6H)-pyridazinyl)acetamide 6-Methoxy, 3-methylpyridazinyl acetamide Not reported Potential CNS activity (structural motif)
2-(4-Ethoxyphenyl)-N-[4-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]acetamide 3-Methyl, 6-phenyl-ethoxyacetamide Not reported Research compound (cancer screening)

Key Observations:

  • Linker and Functional Groups: The ethoxyethyl-phenoxyacetamide chain in the target compound contrasts with AG01AQFE’s ethanamine group, which lacks the acetamide moiety. This difference likely impacts solubility and membrane permeability .
  • Toxicity Profile: AG01AQFE exhibits acute oral toxicity (GHS Category 4) and skin irritation, whereas acetamide derivatives (e.g., and compounds) may have reduced toxicity due to stabilized amide bonds .

Pharmacological and Toxicological Data

  • AG01AQFE (CAS 1204296-37-6): Classified under GHS for acute toxicity, skin corrosion, and respiratory irritation. Requires stringent handling protocols (e.g., PPE, ventilation) .
  • Compounds: Ethoxyphenyl and methyl substituents (e.g., 891117-12-7) are associated with enhanced lipophilicity, which may improve tumor penetration in oncology models .

Stability and Reactivity

  • The target compound’s phenoxyacetamide group likely enhances stability compared to AG01AQFE’s primary amine, which is prone to oxidation .
  • Triazolopyridazine derivatives with electron-withdrawing groups (e.g., 6-methoxy in ) show increased thermal stability .

Q & A

Basic Questions

Q. What are the common synthetic routes for preparing N-(2-((3-(3-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)-2-phenoxyacetamide, and what key intermediates are involved?

  • Methodological Answer : The synthesis typically involves multi-step reactions. For example, triazolo-pyridazine cores are often constructed via cyclization of hydrazine derivatives with pyridazine precursors. A critical intermediate is the 3-(3-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-ol, which undergoes nucleophilic substitution with ethylene glycol derivatives to introduce the ethoxyethyl chain. The phenoxyacetamide group is then appended via a condensation reaction using cyanoacetic acid or chloroacetyl chloride under basic conditions . Key intermediates include halogenated pyridazines and functionalized anilines, as seen in analogous triazolo-pyridazine syntheses .

Q. What safety precautions are recommended when handling this compound during laboratory experiments?

  • Methodological Answer : Based on structurally similar triazolo-pyridazine compounds, this compound likely requires handling under fume hoods with proper PPE (gloves, lab coats, eye protection). GHS classifications for related analogs indicate hazards such as acute toxicity (oral, dermal) and eye irritation . Avoid dust generation, and use closed systems for reactions. In case of exposure, follow protocols for rinsing (15+ minutes for eye contact) and seek medical evaluation. Storage should be in airtight containers away from light and moisture .

Advanced Questions

Q. How can researchers optimize the condensation reaction step to improve yield in the synthesis of this compound?

  • Methodological Answer : Optimizing the condensation step (e.g., attaching the phenoxyacetamide group) requires careful selection of catalysts and solvents. Evidence from analogous syntheses suggests using coupling agents like EDCI or DCC in anhydrous DMF or THF to activate the carboxylic acid moiety . Temperature control (0–5°C during reagent addition, followed by room-temperature stirring) minimizes side reactions. Monitoring reaction progress via TLC or HPLC ensures timely quenching. For challenging steps, microwave-assisted synthesis has been reported to enhance efficiency in triazolo-pyridazine derivatives .

Q. What analytical techniques are most effective for confirming the structural integrity of the triazolo-pyridazine core in this compound?

  • Methodological Answer : X-ray crystallography is the gold standard for unambiguous structural confirmation, as demonstrated in studies of triazolo-thiadiazole derivatives . For routine analysis, 1H^1H- and 13C^{13}C-NMR can verify proton environments (e.g., methoxy and triazole protons) and carbon connectivity. High-resolution mass spectrometry (HRMS) confirms molecular weight, while IR spectroscopy identifies functional groups like amide C=O stretches (~1650 cm1^{-1}) . Purity can be assessed via HPLC with UV detection at 254 nm .

Q. How do variations in substituent groups (e.g., methoxy vs. phenoxy) influence the compound's physicochemical properties, and what methodological approaches are used to study these effects?

  • Methodological Answer : Substituents significantly impact solubility, lipophilicity (logP), and bioavailability. For example, the methoxy group enhances electron-donating effects, potentially increasing metabolic stability, while the phenoxy moiety may improve receptor binding. Computational tools like DFT calculations predict electronic effects, while experimental methods include:

  • LogP determination : Shake-flask or HPLC-based methods .
  • Solubility studies : Equilibrium solubility assays in buffers (pH 1–7.4) .
  • Thermal analysis : DSC/TGA to assess stability and polymorphic forms .
    Comparative studies with analogs (e.g., 4-methoxy vs. 3-methoxy derivatives) reveal structure-activity relationships .

Q. In cases where bioactivity data conflicts across studies, what strategies can be employed to reconcile discrepancies, particularly regarding the compound's mechanism of action?

  • Methodological Answer : Contradictory bioactivity data often arise from assay variability (e.g., cell lines, concentrations) or impurities. To resolve discrepancies:

  • Standardize assays : Use validated protocols (e.g., NIH/NCATS guidelines) and include positive controls.
  • Reproduce results : Independent replication in multiple labs with shared compound batches.
  • Mechanistic studies : Employ techniques like SPR (surface plasmon resonance) for binding affinity measurements or CRISPR-Cas9 knockout models to identify target pathways .
  • Structural analogs : Compare activity trends across derivatives to isolate functional group contributions .
    For example, molecular docking studies (as in ) can clarify binding modes to receptors like kinase domains, resolving ambiguities in reported IC50_{50} values .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(2-((3-(3-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)-2-phenoxyacetamide
Reactant of Route 2
Reactant of Route 2
N-(2-((3-(3-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)-2-phenoxyacetamide

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